molecular formula C8H9FIN B14767032 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine

1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine

Cat. No.: B14767032
M. Wt: 265.07 g/mol
InChI Key: RYHJKKQSZSQOTB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine is an organic compound with the molecular formula C8H9FIN It is a derivative of methanamine, where the phenyl ring is substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine typically involves the reaction of 3-fluoro-2-iodoaniline with formaldehyde and a methylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, 3-fluoroaniline, and various substituted phenylmethanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-iodophenylmethanol: Similar in structure but with a hydroxyl group instead of a methylamine group.

    3-Fluoro-2-iodoaniline: Lacks the methylamine group, making it less versatile in certain chemical reactions.

    N-Methyl-3-fluoroaniline: Contains a fluorine substituent but lacks the iodine atom.

Uniqueness

1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9FIN

Molecular Weight

265.07 g/mol

IUPAC Name

1-(3-fluoro-2-iodophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9FIN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3

InChI Key

RYHJKKQSZSQOTB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)F)I

Origin of Product

United States

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